molecular formula C14H15N3O2 B2416845 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide CAS No. 1284629-06-6

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide

Cat. No.: B2416845
CAS No.: 1284629-06-6
M. Wt: 257.293
InChI Key: HLAIZYQTSZNOJJ-UHFFFAOYSA-N
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Description

“2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The presence of the amine (-NH2) and carboxamide (-CONH2) functional groups could suggest potential reactivity and interactions with other compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have been used to prepare related compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Typically, spectroscopic techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are used to elucidate the structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization of Derivatives : A study described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and Pyrazolo[1,5-a]pyrimidine derivatives, involving 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide. These compounds were analyzed for their structure using various spectral data (Hassan, Hafez & Osman, 2014).

  • Novel Pyrido and Thieno Pyrimidine Derivatives : Research on the synthesis of novel pyrido and thieno pyrimidine derivatives highlighted the use of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, closely related to the chemical , for creating a variety of fused systems (Bakhite, Al‐Sehemi & Yamada, 2005).

  • Methylation of Pyridine Moiety : A study focused on the methylation of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, closely related to the compound , to enhance biological properties, including analgesic effects (Ukrainets, Gorokhova, Sydorenko & Taran, 2015).

Biological and Pharmacological Research

  • Cytotoxicity Studies : Compounds derived from this compound have been studied for their cytotoxicity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez & Osman, 2014).

  • Antimicrobial Activity : Pyridine derivatives, including compounds similar to this compound, have been synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).

Material Science Applications

  • Halo-Substituted Derivatives : Research on halo-substituted derivatives of pyrrolidine-2-carboxamides, which are structurally related to this compound, explored their use in asymmetric synthesis, particularly for amino acids (Belokon’, Maleev, Petrosyan, Saveléva, Ikonnikov, Peregudov, Khrustalev & Saghiyan, 2002).

  • Annulated Products Synthesis : Novel heterocyclic systems involving aminonaphthyridinones, closely related to this compound, were synthesized and explored for potential applications in material science (Deady & Devine, 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, which are involved in cancer cell proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to reduced cancer cell growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of HDAC and Bcr-Abl kinase, inhibiting their activity . This inhibition leads to changes in gene expression, particularly the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, it interferes with the function of other biomolecules involved in cell survival and proliferation, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, the compound may degrade, leading to reduced efficacy. Long-term studies have shown that it maintains its stability under specific conditions, but its effects on cellular function may diminish over extended periods . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth, although the degree of inhibition may vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, it may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s metabolism results in the formation of various metabolites, some of which may contribute to its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound is primarily distributed in the cytoplasm and nucleus, where it exerts its biochemical effects. Its transport across cellular membranes is facilitated by transporters that recognize its chemical structure.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. Its activity is influenced by its localization, as it needs to be in proximity to its targets to exert its effects.

Properties

IUPAC Name

2-amino-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-12-7-3-2-5-10(12)9-17-14(18)11-6-4-8-16-13(11)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIZYQTSZNOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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